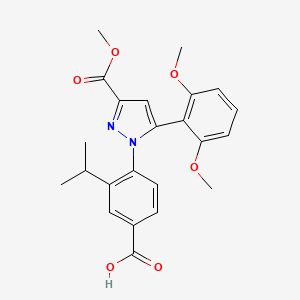
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, also known as AD4, is a small molecule compound that has been of great interest to researchers due to its potential therapeutic applications. AD4 is a sulfonamide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival. 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to improve cognitive function and have neuroprotective effects. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.
Orientations Futures
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and enzymes. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide, which could make it more accessible for lab experiments.
Méthodes De Synthèse
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 3-aminopiperidine to form 3-(4-methylbenzoyl)aminopiperidine. The resulting compound is then reacted with sodium sulfite to form the sulfonamide derivative 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide has been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-14-6-7-15(18(21)19-16-8-11-26(22,23)13-16)12-17(14)27(24,25)20-9-4-2-3-5-10-20/h6-7,12,16H,2-5,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMAYJIQVVXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)



![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)





